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molecular formula C15H15NO2 B4411391 4-(benzyloxy)-N-methylbenzamide

4-(benzyloxy)-N-methylbenzamide

Cat. No. B4411391
M. Wt: 241.28 g/mol
InChI Key: HBWLVNYQQWHTON-UHFFFAOYSA-N
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Patent
US07932394B2

Procedure details

1.77 g of methylamine hydrochloride was added to a pyridine (60 ml) solution of 3 g of 4-benzyloxybenzoic acid, and 5.04 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride was added to it, and stirred at room temperature. After the reaction, the solvent was evaporated away under reduced pressure, and the residue was diluted with ethyl acetate and washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and the residue was crystallized from chloroform/hexane and taken out through filtration to obtain 2.272 g of the entitled compound.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.CN.[CH2:4]([O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl.[CH3:22][N:23](C)CCCN=C=NCC>N1C=CC=CC=1>[CH2:4]([O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH:23][CH3:22])=[O:17])=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
5.04 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to it
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated saline water
CUSTOM
Type
CUSTOM
Details
After dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from chloroform/hexane
FILTRATION
Type
FILTRATION
Details
taken out through filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.272 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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